6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
The compound "6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine" belongs to a class of chemicals that combines pyrimidine and chromene moieties, known for their significant presence in various biological activities and chemical properties. These structures are commonly found in several pharmacologically active compounds and are known for their wide range of applications in pharmaceutical and material sciences.
Synthesis Analysis
The synthesis processes of similar compounds typically involve multistep reactions including nucleophilic substitutions, ring closure, and functional group transformations. For example, 4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, a compound with structural similarities, was synthesized through reactions involving 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide and 4-methoxybenzylamine, showing a specific method for constructing pyrimidine derivatives (Murat Genç et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often analyzed using X-ray crystallography and density functional theory (DFT) studies. For instance, a similar compound's molecular conformation was stabilized by intramolecular hydrogen bonding, forming specific ring motifs in the crystal structure, which is vital for understanding the chemical reactivity and interaction of the molecule (S. Murugavel et al., 2014).
Chemical Reactions and Properties
The chemical behavior of such compounds can vary significantly depending on the substituents attached to the core structure. For example, transformations involving alkyl and dialkyl groups on the pyrimidinone structure can lead to a variety of derivatives, showcasing the compound's versatility in chemical reactions (M. Botta et al., 1985).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Although specific details for "this compound" are not provided, related compounds exhibit distinct crystalline structures and thermal properties, important for material science applications and formulation processes.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic configuration, are determined through experimental and theoretical methods, such as NMR, IR spectroscopy, and computational chemistry. For example, studies on similar compounds reveal insights into their electronic structure, charge distribution, and potential chemical activity, which are essential for designing new compounds with desired properties (S. A. Halim, M. Ibrahim, 2022).
properties
IUPAC Name |
6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-13-4-3-12-5-11(9-22-14(12)6-13)8-17-15-7-16(21-2)19-10-18-15/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUKOCDTCVTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC3=CC(=NC=N3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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